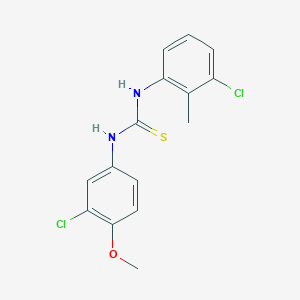
N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, also known as CMPTU, is a compound that has been extensively studied for its potential therapeutic applications. CMPTU is a thiourea derivative that has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
作用机制
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea induces apoptosis in cancer cells by activating the p53 pathway. Another proposed mechanism is that N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea inhibits the activity of the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can inhibit the activity of various enzymes, including proteasome, topoisomerase, and tyrosine kinase. Furthermore, N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells.
In vivo studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can inhibit tumor growth and reduce inflammation in animal models of inflammatory diseases. Furthermore, N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to exhibit low toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea for lab experiments is its wide range of biological activities. N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties, making it a versatile compound for studying various biological processes.
However, one limitation of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea for lab experiments is its relatively low solubility in water. This can make it difficult to dissolve N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea in aqueous solutions, which may limit its use in certain experiments. Furthermore, the synthesis of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can be challenging and time-consuming, which may limit its availability for research purposes.
未来方向
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea. One area of interest is the development of more efficient synthesis methods for N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, which could increase its availability for research purposes. Another area of interest is the identification of the molecular targets of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, which could provide insight into its mechanism of action and potential therapeutic applications.
Furthermore, studies could be conducted to investigate the potential of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Finally, more studies could be conducted to investigate the safety and toxicity of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, which could inform its potential use as a therapeutic agent in humans.
Conclusion:
In conclusion, N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea is a promising compound that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. The synthesis of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can be achieved through a multi-step process, and various modifications to the synthesis method have been reported in the literature. N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications, and future research could provide valuable insights into its mechanism of action and potential use as a therapeutic agent.
合成方法
The synthesis of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can be achieved through a multi-step process involving the reaction of 3-chloro-4-methoxyaniline with 3-chloro-2-methylbenzoyl isothiocyanate. The resulting intermediate is then treated with ammonium hydroxide to yield the final product, N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea. The synthesis of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been extensively studied, and various modifications to the synthesis method have been reported in the literature.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to exhibit a wide range of biological activities, making it a promising candidate for therapeutic applications. One of the most extensively studied applications of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea is its potential as an antitumor agent. Studies have shown that N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs.
In addition to its antitumor properties, N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has also been shown to exhibit anti-inflammatory and antiviral activities. Studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. Furthermore, N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to exhibit potent antiviral activity against a range of viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
属性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-(3-chloro-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c1-9-11(16)4-3-5-13(9)19-15(21)18-10-6-7-14(20-2)12(17)8-10/h3-8H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPBJUQIHRQGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methoxyphenyl)-3-(3-chloro-2-methylphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5853588.png)
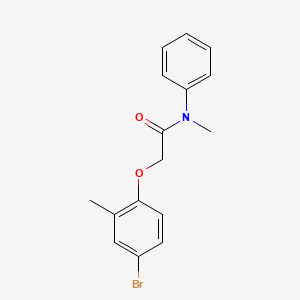

![3-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853597.png)
![4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5853601.png)
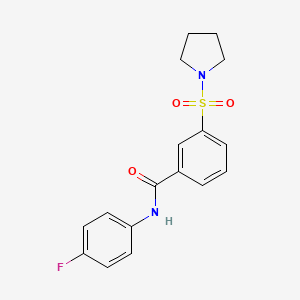
![N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5853632.png)
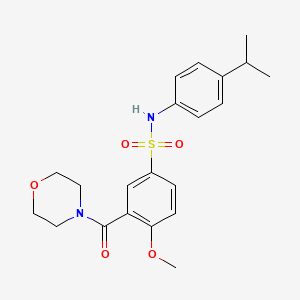

![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)
![5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)
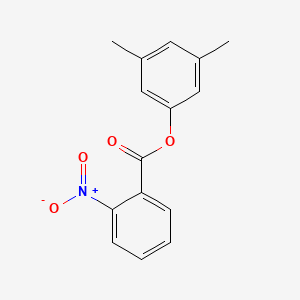

![1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)